molecular formula C22H27N2NaO6 B1668535 Glycine, N-(2-((carboxymethyl)((2-hydroxyphenyl)methyl)amino)ethyl)-N-((2-hydroxyphenyl)methyl)-, 1-ethyl ester, monosodium salt CAS No. 199485-26-2

Glycine, N-(2-((carboxymethyl)((2-hydroxyphenyl)methyl)amino)ethyl)-N-((2-hydroxyphenyl)methyl)-, 1-ethyl ester, monosodium salt

Cat. No.: B1668535
CAS No.: 199485-26-2
M. Wt: 438.4 g/mol
InChI Key: GEDCAPDTGTYAND-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CGP-75254A is a novel oral iron chelator.

Scientific Research Applications

  • Chemoselective Arylsulfonylation : Penso et al. (2003) discussed the transformation of methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine into 2-arylsulfonamido esters. This process was achieved without protecting the phenolic hydroxy group, indicating potential applications in selective synthesis techniques (Penso et al., 2003).

  • Peptide Synthesis : Svete et al. (1997) utilized ethyl 2-benzoyl-3-dimethylaminopropenoate for the protection of the amino group in peptide synthesis. This process included the synthesis of N-(2-benzoylamino-2-methoxycarbonylvinyl-1)glycine and its derivatives, highlighting the role of glycine derivatives in peptide chain formation (Svete et al., 1997).

  • Kinetic Studies and Catalysis : Shoukry et al. (2010) studied the kinetics of base hydrolysis of amino acid esters catalyzed by specific complexes. This study underscores the utility of glycine esters in understanding reaction kinetics and catalysis mechanisms (Shoukry et al., 2010).

  • Thermosensitive Properties of Phosphazene Derivatives : Uslu et al. (2017) synthesized phosphazene derivatives with amino acid esters, including glycine ethyl ester, to study their thermosensitive properties. This research is significant for biomedical applications, particularly in drug delivery systems (Uslu et al., 2017).

  • Synthesis of Haptens with Morphine Skeleton : Köteles et al. (2020) discussed synthesizing haptens with a morphine skeleton, where glycine ethyl ester played a role in forming N-carboxymethyl- and N-carboxyethyl-normorphine derivatives. This study contributes to the field of immunotherapy and addiction treatment (Köteles et al., 2020).

Properties

CAS No.

199485-26-2

Molecular Formula

C22H27N2NaO6

Molecular Weight

438.4 g/mol

IUPAC Name

sodium;2-[2-[(2-ethoxy-2-oxoethyl)-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetate

InChI

InChI=1S/C22H28N2O6.Na/c1-2-30-22(29)16-24(14-18-8-4-6-10-20(18)26)12-11-23(15-21(27)28)13-17-7-3-5-9-19(17)25;/h3-10,25-26H,2,11-16H2,1H3,(H,27,28);/q;+1/p-1

InChI Key

GEDCAPDTGTYAND-UHFFFAOYSA-M

Isomeric SMILES

CCOC(=O)CN(CCN(CC1=CC=CC=C1O)CC(=O)[O-])CC2=CC=CC=C2O.[Na+]

SMILES

CCOC(=O)CN(CCN(CC1=CC=CC=C1O)CC(=O)[O-])CC2=CC=CC=C2O.[Na+]

Canonical SMILES

CCOC(=O)CN(CCN(CC1=CC=CC=C1O)CC(=O)[O-])CC2=CC=CC=C2O.[Na+]

Appearance

Solid powder

199485-26-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP-75254A;  CGP 75254A;  CGP75254A;  UNII-94KC20I6YX.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glycine, N-(2-((carboxymethyl)((2-hydroxyphenyl)methyl)amino)ethyl)-N-((2-hydroxyphenyl)methyl)-, 1-ethyl ester, monosodium salt
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Glycine, N-(2-((carboxymethyl)((2-hydroxyphenyl)methyl)amino)ethyl)-N-((2-hydroxyphenyl)methyl)-, 1-ethyl ester, monosodium salt
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Glycine, N-(2-((carboxymethyl)((2-hydroxyphenyl)methyl)amino)ethyl)-N-((2-hydroxyphenyl)methyl)-, 1-ethyl ester, monosodium salt
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Glycine, N-(2-((carboxymethyl)((2-hydroxyphenyl)methyl)amino)ethyl)-N-((2-hydroxyphenyl)methyl)-, 1-ethyl ester, monosodium salt
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Glycine, N-(2-((carboxymethyl)((2-hydroxyphenyl)methyl)amino)ethyl)-N-((2-hydroxyphenyl)methyl)-, 1-ethyl ester, monosodium salt
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Glycine, N-(2-((carboxymethyl)((2-hydroxyphenyl)methyl)amino)ethyl)-N-((2-hydroxyphenyl)methyl)-, 1-ethyl ester, monosodium salt

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